Reduced Basicity vs. Meta- and Para-Bromo Analogs
The calculated pKa of the conjugate acid of (R)‑1‑(2‑bromophenyl)ethanamine (free base) is 8.50 ± 0.10 . This is 0.23 units lower than the meta‑bromo regioisomer (pKa = 8.73 ± 0.10) and 0.32 units lower than the para‑bromo regioisomer (pKa = 8.82 ± 0.10) , reflecting the stronger electron‑withdrawing inductive effect of bromine from the ortho‑position. The lower basicity facilitates selective extraction and diastereomeric salt resolution during enantioenrichment procedures.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | 8.50 ± 0.10 (predicted) |
| Comparator Or Baseline | Meta‑bromo: 8.73 ± 0.10; Para‑bromo: 8.82 ± 0.10 (all predicted) |
| Quantified Difference | ΔpKa ortho–meta = −0.23; ortho–para = −0.32 |
| Conditions | ACD/Labs predicted values reported by ChemicalBook and CookeChem |
Why This Matters
The distinct basicity directly impacts salt‑formation efficiency and chromatographic behaviour, enabling procurement of material with predictable handling properties compared to alternative regioisomers.
